3-(3,5-Difluorophenyl)pentanedioic acid
Overview
Description
Preparation Methods
The synthesis of 3-(3,5-Difluorophenyl)pentanedioic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions
Chemical Reactions Analysis
3-(3,5-Difluorophenyl)pentanedioic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3-(3,5-Difluorophenyl)pentanedioic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)pentanedioic acid involves its interaction with specific molecular targets and pathways In biological systems, it may interact with enzymes and proteins, affecting their activity and function
Comparison with Similar Compounds
3-(3,5-Difluorophenyl)pentanedioic acid can be compared with other similar compounds, such as:
3-(3,5-Dichlorophenyl)pentanedioic acid: This compound has chlorine atoms instead of fluorine atoms, which may affect its reactivity and biological activity.
3-(3,5-Dimethylphenyl)pentanedioic acid: This compound has methyl groups instead of fluorine atoms, which may affect its steric properties and interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can influence its chemical and biological properties.
Properties
IUPAC Name |
3-(3,5-difluorophenyl)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O4/c12-8-1-6(2-9(13)5-8)7(3-10(14)15)4-11(16)17/h1-2,5,7H,3-4H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZKCORFMJMYJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579219 | |
Record name | 3-(3,5-Difluorophenyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162549-35-1 | |
Record name | 3-(3,5-Difluorophenyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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